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Executive Summary

4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS 79185-31-2) is a specialized biaryl ether
intermediate used extensively in medicinal chemistry and organic synthesis. Characterized by a
central ether linkage connecting a chlorobenzene ring to a benzonitrile moiety, this compound
serves as a critical building block for introducing the 4-chlorobenzyloxy pharmacophore—a
"privileged structure” in drug discovery known to enhance lipophilicity and metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its
physicochemical properties, validated synthesis protocols, and downstream applications in the
development of antimalarials, metabolic modulators, and protease inhibitors.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]

Identifiers
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Parameter Value

CAS Number 79185-31-2

IUPAC Name 4-[(4-Chlorophenyl)methoxy]benzonitrile
Synonyms 4-(4-Chlorobenzyloxy)benzonitrile; 4-[(4-

Chlorobenzyl)oxy]benzonitrile

Molecular Formula C14H10CINO

Molecular Weight 243.69 g/mol

SMILES CIC1=CC=C(COC2=CC=C(C#N)C=C2)C=C1
InChl Key YZXBHIMDKJEWFS-UHFFFAOYSA-N

Physical Properties

Property Specification Source

White to off-white crystalline
Appearance id [1112]
soli

Melting Point 99°C (Experimental) [2]

Soluble in DMF, DMSO,
Solubility Acetone, Ethyl Acetate; [1]

Insoluble in Water

) Typically 298% (HPLC) for
Purity Standard ) o 2]
pharmaceutical applications

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 4-[(4-Chlorophenyl)methoxy]benzonitrile
predominantly utilizes a Williamson Ether Synthesis. This nucleophilic substitution reaction
couples a phenol with a benzyl halide under basic conditions.

Reaction Mechanism
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The reaction involves the deprotonation of 4-hydroxybenzonitrile to form a phenoxide ion,

which subsequently attacks the benzylic carbon of 4-chlorobenzyl chloride via an SN2

mechanism, displacing the chloride ion.

Step-by-Step Protocol

Reagents:

Substrate A: 4-Hydroxybenzonitrile (1.0 eq)

Substrate B: 4-Chlorobenzyl chloride (1.1 eq)

Base: Potassium Carbonate (K2COs) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
Solvent: N,N-Dimethylformamide (DMF) or Acetone

Catalyst (Optional): Potassium lodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein
exchange.

Procedure:

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,
dissolve 4-hydroxybenzonitrile (10 mmol) in anhydrous DMF (20 mL).

Deprotonation: Add Potassium Carbonate (20 mmol) to the solution. Stir at room
temperature for 30 minutes to generate the phenoxide anion.

Addition: Add 4-chlorobenzyl chloride (11 mmol) dropwise to the reaction mixture. (Optional:
Add catalytic KI).

Reaction: Heat the mixture to 80—90°C and stir for 4—6 hours. Monitor progress via TLC
(Hexane:EtOAc 4:1) or HPLC.[1]

Quenching: Once conversion is complete, cool the mixture to room temperature and pour
slowly into ice-cold water (100 mL) with vigorous stirring.

Isolation: A white precipitate will form. Filter the solid using a Buchner funnel and wash
copiously with water to remove residual DMF and inorganic salts.
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 Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to
yield pure white crystals (Yield: 85-95%).

Synthesis Workflow Diagram
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Figure 1: Step-by-step Williamson ether synthesis workflow for CAS 79185-31-2.

Applications in Drug Development[8][9][10]

The 4-chlorobenzyloxy motif is a validated pharmacophore in medicinal chemistry, offering a
balance of lipophilicity and steric bulk that facilitates binding to hydrophobic pockets in
enzymes and receptors.

Key Therapeutic Areas

o Antimalarials: Benzonitrile derivatives serve as intermediates for novel antimalarial agents,
structurally related to Atovaquone and Tafenoquine analogs, where the ether linkage
improves metabolic stability against cytochrome P450 oxidation [3].

o MMP Inhibitors: The compound is a precursor for Matrix Metalloproteinase (MMP) inhibitors.
The nitrile group is often converted to a reverse hydroxamate or carboxylic acid to chelate
the Zinc ion in the MMP active site.

o Metabolic Modulators (PPARS): Hydrolysis of the nitrile yields 4-(4-chlorobenzyloxy)benzoic
acid, a scaffold used in the design of PPAR-gamma agonists for treating type 2 diabetes.

o Aromatase Inhibitors: Structural analogs are explored as non-steroidal aromatase inhibitors
(similar to Letrozole) for breast cancer therapy.

Chemical Transformations
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The nitrile group (-CN) acts as a versatile "masked" functional group, allowing for divergent
synthesis pathways:

4-[(4-Chlorophenyl)methoxy]benzonitrile
(CAS 79185-31-2)

aOH/H20, Reflux H202, NaOH LiAIH4 or H2/Pd
Benzamide Derivatives Benzylamine Derivatives Tetrazole Isosteres
(Partial Hydrolysis) (Reduction) (Click Chemistry)

Protease Inhibitors Antimalarials Angiotensin Il Antagonists

NaN3, ZnBr2

4-(4-Chlorobenzyloxy)benzoic Acid
(Hydrolysis)

PPAR Agonists
(Diabetes)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways and therapeutic applications of the core nitrile
intermediate.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with
the standard precautions applicable to organic nitriles and halogenated aromatics.

o Hazard Classification: Irritant (Skin/Eye/Respiratory).
 Signal Word: Warning.
e Hazard Statements:

o H302: Harmful if swallowed.

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.
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o H335: May cause respiratory irritation.

e Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

o Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal
temperatures and pressures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1621502?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_methoxy_benzonitrile
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5890448/
https://www.benchchem.com/product/b1621502?utm_src=pdf-custom-synthesis
https://data.epo.org/publication-server/rest/v1.1/patents/EP1853548NWB1/document.html
https://data.epo.org/publication-server/rest/v1.1/patents/EP1853548NWB1/document.html
https://www.benchchem.com/product/b1621502#cas-number-and-identifiers-for-4-4-chlorophenyl-methoxy-benzonitrile
https://www.benchchem.com/product/b1621502#cas-number-and-identifiers-for-4-4-chlorophenyl-methoxy-benzonitrile
https://www.benchchem.com/product/b1621502#cas-number-and-identifiers-for-4-4-chlorophenyl-methoxy-benzonitrile
https://www.benchchem.com/product/b1621502#cas-number-and-identifiers-for-4-4-chlorophenyl-methoxy-benzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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